
2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromomethyl and prop-2-yn-1-yl groups makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromomethyl and prop-2-yn-1-yl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, particularly with electrophiles, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Addition Reactions: Electrophiles like halogens or acids in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while addition reactions with halogens can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with key functional groups on the compound.
Comparación Con Compuestos Similares
2-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(4-(Methyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine: Lacks the halogen atom, making it less reactive in certain substitution reactions.
2-(4-(Bromomethyl)-1-(ethyl)-1H-pyrazol-3-yl)pyridine: Contains an ethyl group instead of a prop-2-yn-1-yl group, affecting its reactivity and applications.
Uniqueness: The presence of both bromomethyl and prop-2-yn-1-yl groups in 2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine makes it particularly versatile for chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C12H10BrN3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine |
InChI |
InChI=1S/C12H10BrN3/c1-2-7-16-9-10(8-13)12(15-16)11-5-3-4-6-14-11/h1,3-6,9H,7-8H2 |
Clave InChI |
YFNIDHSHDPKUMV-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C=C(C(=N1)C2=CC=CC=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
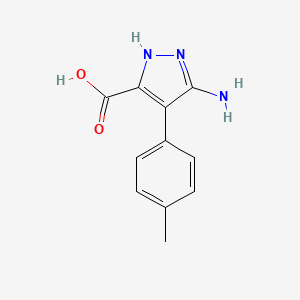
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
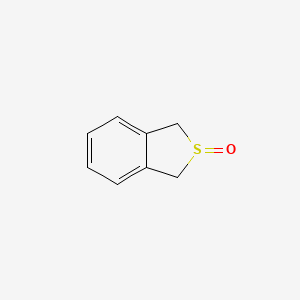
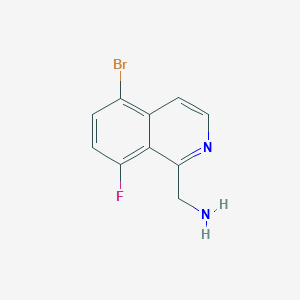
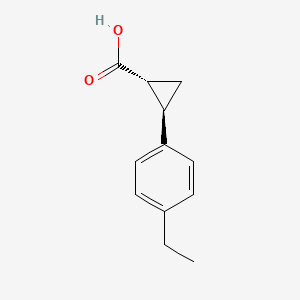
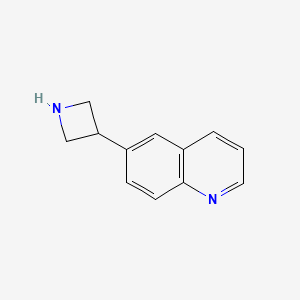
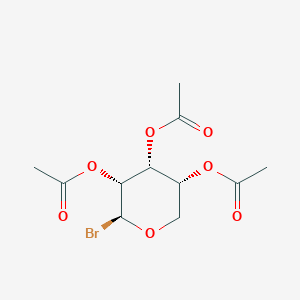

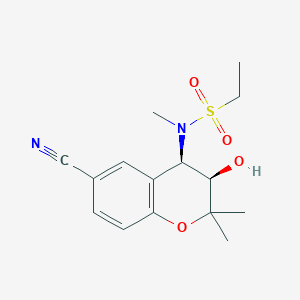
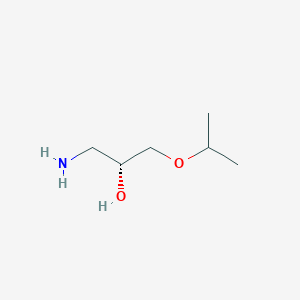
![(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)

